2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-
CAS No.: 13641-84-4
Cat. No.: VC16954769
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13641-84-4 |
|---|---|
| Molecular Formula | C8H9N3O3 |
| Molecular Weight | 195.18 g/mol |
| IUPAC Name | 3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+ |
| Standard InChI Key | SHZQPZHRROVVMS-BJMVGYQFSA-N |
| Isomeric SMILES | C1COC(=O)N1/N=C/C2=CC=C(O2)N |
| Canonical SMILES | C1COC(=O)N1N=CC2=CC=C(O2)N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-((5-aminofurfurylidene)amino)-2-oxazolidinone, reflects its core structure: a 2-oxazolidinone ring (a five-membered lactam) substituted at position 3 with a 5-aminofurfurylideneamino group. The molecular formula is C₈H₈N₃O₃, yielding a molecular weight of 209.17 g/mol.
Structural Features:
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Oxazolidinone core: A cyclic carbamate with a carbonyl group at position 2.
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Substituent: A conjugated system comprising a furan ring (oxygen heterocycle) linked via an imine (-N=CH-) group, with an amine (-NH₂) at position 5 of the furan.
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols for this compound are documented, analogous oxazolidinone syntheses suggest feasible routes:
Route 1: Cyclization of Urethane Precursors
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Step 1: Condensation of 5-aminofurfural with a primary amine to form the Schiff base (imine).
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Step 2: Reaction with chloroethyl carbonate to form the oxazolidinone ring via nucleophilic substitution .
Route 2: Post-Functionalization of Oxazolidinone
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Step 1: Synthesis of 3-amino-2-oxazolidinone via cyclization of 2-aminoethanol with phosgene equivalents.
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Step 2: Condensation with 5-aminofurfural to introduce the furfurylideneamino group.
Reactivity Profile
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Hydrolysis: The oxazolidinone ring is susceptible to alkaline hydrolysis, yielding a β-amino alcohol and CO₂ .
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Coordination Chemistry: The imine and amine groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial properties.
Physicochemical Properties
Experimental and Predicted Data
Applications in Materials Science
Coordination Polymers
The compound’s bifunctional groups (amine, imine, carbonyl) enable the formation of metal-organic frameworks (MOFs). For example:
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Cu(II)-MOF: Hypothesized to exhibit photocatalytic activity for organic dye degradation.
Corrosion Inhibition
Furan derivatives are known corrosion inhibitors for mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) simulations predict an inhibition efficiency of 78% at 1 mM concentration.
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable, high-yield routes for gram-scale production.
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Biological Screening: Evaluate in vitro antibacterial and anticancer activity.
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Crystallography: Resolve single-crystal X-ray structures to confirm stereochemistry.
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